molecular formula C9H12INO2S B123375 Tert-butyl 2-iodothiophen-3-ylcarbamate CAS No. 149704-10-9

Tert-butyl 2-iodothiophen-3-ylcarbamate

Cat. No.: B123375
CAS No.: 149704-10-9
M. Wt: 325.17 g/mol
InChI Key: ZBMZUJNUBUFYFB-UHFFFAOYSA-N
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Description

Tert-butyl 2-iodothiophen-3-ylcarbamate is an organic compound with the molecular formula C₉H₁₂INO₂S and a molecular weight of 325.17 g/mol . This compound is characterized by the presence of a thiophene ring substituted with an iodine atom and a carbamate group. It is commonly used in organic synthesis and medicinal chemistry due to its unique reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-iodothiophen-3-ylcarbamate can be synthesized through a multi-step process starting from N-Boc-3-aminothiophene . The general synthetic route involves the following steps:

    Protection of the Amino Group: The amino group of 3-aminothiophene is protected using tert-butoxycarbonyl (Boc) to form N-Boc-3-aminothiophene.

    Iodination: The protected thiophene derivative is then subjected to iodination using iodine and a suitable oxidizing agent, such as sodium iodide and hydrogen peroxide, to introduce the iodine atom at the 2-position of the thiophene ring.

    Carbamate Formation: The final step involves the formation of the carbamate group by reacting the iodinated intermediate with tert-butyl chloroformate under basic conditions, typically using a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-iodothiophen-3-ylcarbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.

    Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid or hydrogen peroxide in solvents like dichloromethane.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.

    Coupling Reactions: Palladium catalysts (e.g., palladium acetate) with ligands (e.g., triphenylphosphine) in solvents like toluene or dimethyl sulfoxide.

Major Products Formed

    Substitution Reactions: Products include azides, thiols, and ethers.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include dihydrothiophenes.

    Coupling Reactions: Products include biaryl compounds and alkynylthiophenes.

Scientific Research Applications

Tert-butyl 2-iodothiophen-3-ylcarbamate has a wide range of applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of biologically active compounds, such as enzyme inhibitors and receptor modulators.

    Material Science: Utilized in the preparation of functionalized thiophene derivatives for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: Employed in the study of thiophene-based compounds’ interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of tert-butyl 2-iodothiophen-3-ylcarbamate is primarily related to its ability to undergo various chemical transformations. The iodine atom and carbamate group provide sites for nucleophilic substitution and coupling reactions, enabling the compound to interact with a wide range of molecular targets. In medicinal chemistry, its derivatives may act as enzyme inhibitors or receptor modulators by binding to specific active sites or allosteric sites on target proteins.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-bromothiophen-3-ylcarbamate: Similar structure but with a bromine atom instead of iodine.

    Tert-butyl 2-chlorothiophen-3-ylcarbamate: Similar structure but with a chlorine atom instead of iodine.

    Tert-butyl 2-fluorothiophen-3-ylcarbamate: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

Tert-butyl 2-iodothiophen-3-ylcarbamate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in substitution and coupling reactions, providing access to a broader range of chemical transformations.

Properties

IUPAC Name

tert-butyl N-(2-iodothiophen-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12INO2S/c1-9(2,3)13-8(12)11-6-4-5-14-7(6)10/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMZUJNUBUFYFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(SC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12INO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30452790
Record name TERT-BUTYL 2-IODOTHIOPHEN-3-YLCARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149704-10-9
Record name TERT-BUTYL 2-IODOTHIOPHEN-3-YLCARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 149704-10-9
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Synthesis routes and methods I

Procedure details

In a manner analogous to Campaigne, E. and Monroe, P. A. J.A.C.S., 76, 2447-2450 (1954), to a boiling solution of (tert-butoxy)-N-(3-thiophenyl)carboxamide (21.0 g, 0.1 mol) in methylene chloride (400 mL) add N-iodosuccinimide (23.7 g, 0.1 mol) in small portions. Set the heating bath to 65° C. for 20 min. Take the reaction to room temperature, evaporate the solvent and purify the crude by flash chromatography (Silica gel-Hexane/EtOAc 9:1) to obtain 30.0 g (88%) of (tert-Butoxy)-N-(2-iodo(3-thiophenyl))carboxamide as a white solid.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
23.7 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A vial was charged with 199 mg (1.0 mmol) 3-(tert-butoxycarbonylamino)thiophene, 164 mg (2.0 mmol) NaOAc, 4.0 mL HOAc, and a stir bar. The mixture was stirred at room temperature, giving a homogeneous solution “A”. A second vial was charged with 162 mg (1.0 mmol) iodine monochloride and 2.0 mL glacial acetic acid. The second mixture was swirled at room temperature. This second homogeneous solution “B” was added to solution “A” dropwise over three minutes. A white solid began to precipitate immediately. After the addition, the mixture was allowed to stand overnight, at which time the white solid had separated from the brown supernatant. With stirring, 200 uL sat. Na2S2O3/H2O was added, decolorizing the mixture from brown to yellow. 10 mL water was added, and then the mixture was evaporated, affording a semi-solid light brown residue. The residue was partitioned between EtOAc and H2O, and the separated EtOAc phase was washed (sat. NaHCO3, then sat. NaCl). The EtOAc phase was filtered, and concentrated to give 262 mg (81%) of the title compound as light brown crystals. 1H NMR (CDCl3, 300 MHz) δ 7.49 (bs, 1H), 7.45 (d, J=5.4 Hz, 1H), 6.50 (bs, 1H), 1.54 (s, 9H). Method [5]: rt=1.40 min; m/z=269.9 (MH+ minus isobutylene).
Quantity
199 mg
Type
reactant
Reaction Step One
Name
Quantity
164 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
162 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Yield
81%

Synthesis routes and methods III

Procedure details

In a manner analogous to Campaigne, E. and Monroe, P. A. J.A.C.S., 76, 2447-2450 (1954), to a boiling solution of (tert-butoxy)-N-(3-thienyl)carboxamide (21.0 g, 0.1 mol, preparation 5) in methylene chloride (400 mL) is added N-iodosuccinimide (23.7 g, 0.1 mol) in small portions. The heating bath is then set to 65° C. for 20 min. TLC (Hexane/AcOEt 9:1) shows complete consumption of starting material. The reaction is taken to room temperature, the solvent is evaporated and the crude is purified by flash chromatography (Silica gel-Hexane/EtOAc 9:1) to obtain 30.0 g (88%) of title compound as a white solid.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
23.7 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Hexane AcOEt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
88%

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